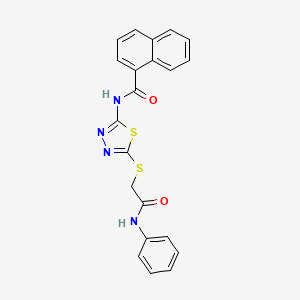

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a useful research compound. Its molecular formula is C21H16N4O2S2 and its molecular weight is 420.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of action

Many compounds that contain indole or imidazole moieties have been found to bind with high affinity to multiple receptors . These targets can include enzymes, ion channels, or receptor proteins, and their role can vary widely depending on the specific compound and target.

Mode of action

The interaction between a compound and its target often involves the formation of a complex, which can inhibit or activate the target’s function . The specific changes resulting from this interaction can depend on the nature of the target and the compound.

Biochemical pathways

Compounds can affect various biochemical pathways, leading to diverse downstream effects . For example, some compounds can inhibit the synthesis of certain proteins, while others can activate specific signaling pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can greatly impact its bioavailability . Factors such as the compound’s solubility, stability, and metabolic rate can influence how much of the compound reaches its target and how long it remains active in the body.

Result of action

The molecular and cellular effects of a compound’s action can include changes in gene expression, alterations in cellular metabolism, or the activation or inhibition of specific cellular functions .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability . For example, certain compounds may be more effective in acidic environments, while others may be more stable at lower temperatures.

生物活性

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the class of thiadiazole derivatives , characterized by a unique structure that combines a naphthamide core with a thiadiazole ring and a phenylamino group. Its molecular formula is C_{19}H_{18}N_{4}O_{2}S, and it has a molecular weight of approximately 382.44 g/mol .

Synthesis Methods:

The synthesis typically involves the reaction of 2-oxo-2-(phenylamino)ethyl thiol with various thiadiazole derivatives under controlled conditions. Common reagents include bases like sodium hydroxide and solvents such as ethanol. The reactions are optimized for yield and purity, often employing purification techniques like recrystallization .

Anticancer Properties

Recent studies have highlighted the cytotoxic activity of thiadiazole derivatives against various cancer cell lines. For instance, compounds with similar structures have shown significant antiproliferative effects against HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cell lines. The IC50 values for some derivatives were found to be lower than that of established chemotherapeutics like sorafenib, indicating potential as anticancer agents .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. Thiadiazole derivatives generally exhibit activity against various bacterial strains, making them candidates for further development in treating infections .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer cell proliferation and microbial growth.

- Molecular Docking Studies : Computational studies suggest that it binds effectively to active sites of enzymes such as dihydrofolate reductase, providing insights into its potential mechanisms of action .

Case Studies and Research Findings

In a study evaluating various thiadiazole derivatives, it was found that the combination of the thiadiazole nucleus with other functional groups significantly enhanced cytotoxicity against cancer cells. For example, hybrid compounds incorporating phthalimide structures exhibited remarkable activity due to their lipophilic characteristics and ability to interact with multiple biological targets .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing intermediates of N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide?

- Answer : The synthesis of thiadiazole-based intermediates often involves refluxing substituted thiosemicarbazides with POCl₃ or chloroacetyl chloride under controlled conditions. For example, azide intermediates can be synthesized by reacting 2-chloro-N-phenylacetamides with sodium azide in a toluene-water mixture (8:2 ratio) under reflux for 5–7 hours. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), followed by crystallization or extraction . Copper-catalyzed 1,3-dipolar cycloaddition reactions between alkynes and azides (click chemistry) are also effective for constructing triazole-linked acetamide derivatives, as demonstrated in the synthesis of structurally related compounds .

Q. How can structural elucidation of this compound and its intermediates be performed?

- Answer : Use a combination of spectral techniques:

- IR spectroscopy to identify functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretching at ~3260 cm⁻¹) .

- ¹H/¹³C NMR to confirm substituent positions and aromaticity (e.g., δ 5.38 ppm for –NCH₂CO– protons; δ 165.0 ppm for carbonyl carbons) .

- Mass spectrometry (HRMS) for molecular ion validation (e.g., [M + H]+ calculated/found: 404.1359/404.1348) .

- Elemental analysis to verify purity and stoichiometry .

Q. What in vitro assays are suitable for preliminary cytotoxicity screening?

- Answer : Use cell viability assays (e.g., MTT or SRB) against cancer cell lines such as MCF-7 (breast) and A549 (lung), with cisplatin as a positive control. Calculate IC₅₀ values (e.g., 0.034–0.084 mmol L⁻¹ for related thiadiazole derivatives) . Include selectivity testing against non-cancer lines (e.g., NIH3T3 fibroblasts) to assess toxicity specificity .

Advanced Research Questions

Q. How can computational tools enhance the optimization of blood-brain barrier (BBB) penetration for CNS-targeted analogs?

- Answer : Apply free energy perturbation (FEP) simulations to predict binding affinities of analogs to NMDA receptors. Couple this with machine learning-based BBB permeability models (e.g., Pampa-BBB or in silico logBB predictors) to prioritize compounds with high CNS bioavailability. For example, FEP-guided optimization of thiadiazole derivatives improved BBB penetration by modifying substituent hydrophobicity and reducing molecular weight .

Q. What strategies can resolve contradictions in structure-activity relationship (SAR) data for anticancer activity?

- Answer :

- Systematic substitution : Compare analogs with varying substituents (e.g., ethyl vs. p-tolyl groups) to identify critical pharmacophores. For instance, replacing ethyl with p-tolyl in compound 4y increased aromatase inhibition (IC₅₀ = 0.062 mmol L⁻¹) .

- Docking studies : Map interactions with targets like aromatase or tubulin using AutoDock or Schrödinger. Validate with mutagenesis or competitive binding assays.

- Meta-analysis : Cross-reference biological data from multiple studies (e.g., discrepancies in IC₅₀ values may arise from assay protocols or cell line variations) .

Q. How can metabolic stability and off-target effects be evaluated for this compound?

- Answer :

- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance .

- CYP450 inhibition screening : Use fluorogenic substrates to assess inhibition of major isoforms (e.g., CYP3A4, 2D6).

- Proteome profiling : Employ affinity chromatography or thermal shift assays to identify unintended protein targets.

Q. Methodological Notes

- Synthesis Optimization : Adjust reaction time and solvent polarity (e.g., DMSO/water for crystallization) to improve yields .

- Data Reproducibility : Standardize cell culture conditions (e.g., passage number, serum concentration) to minimize variability in cytotoxicity assays .

- Computational Validation : Cross-check FEP predictions with experimental logP and permeability data (e.g., PAMPA) .

属性

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O2S2/c26-18(22-15-9-2-1-3-10-15)13-28-21-25-24-20(29-21)23-19(27)17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,22,26)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIWRTBKFNMOHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。